Dual Bcr-Abl and Hsp90 Inhibition
C086 directly inhibits the kinase activity of Abl wild-type and three imatinib-resistant mutants (Q252H, Y253F, T315I) in purified recombinant Abl kinase assays, whereas imatinib is ineffective against the T315I mutant [1]. This dual inhibition profile—targeting both Bcr-Abl kinase and Hsp90 chaperone function—provides a mechanistic advantage over single-target TKIs in eliminating leukemia stem cells [1].
Imatinib: Abl only (T315I-resistant); 17-AAG: Hsp90 only
| Evidence Dimension | Abl Kinase Inhibition (mutational sensitivity) |
|---|---|
| Target Compound Data | C086 inhibits Abl WT, Q252H, Y253F, and T315I mutations |
| Comparator Or Baseline | Imatinib: ineffective against T315I |
| Quantified Difference | C086 retains activity against T315I; imatinib shows no inhibition |
| Conditions | Purified recombinant Abl kinase biochemical assay |
Why This Matters
This evidence directly supports selection of C086 over imatinib for experiments requiring Bcr-Abl inhibition in T315I-harboring imatinib-resistant CML models.
- [1] Wu L, Yu J, Chen R, Liu Y, Lou L, Wu Y, Huang L, Fan Y, Gao P, Huang M, Wu Y, Chen Y, Xu J. Dual Inhibition of Bcr-Abl and Hsp90 by C086 Potently Inhibits the Proliferation of Imatinib-Resistant CML Cells. Clinical Cancer Research. 2015;21(4):833-843. View Source
